2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound that belongs to the class of isothiazoloquinolines This compound is characterized by its unique structure, which includes a quinoline core, a phenoxyphenyl group, and a thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-chloroquinoline-3-carbaldehyde.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the quinoline core.
Formation of the Thione Moiety: The thione moiety can be introduced through a reaction involving a sulfur-containing reagent, such as thiourea, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .
Scientific Research Applications
2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: A precursor used in the synthesis of the compound.
Benzylidenethiazolidine-2,4-dione: Another compound with a similar thiazolidine structure.
Pyrano[2,3-b]quinoline derivatives: Compounds with a similar quinoline core.
Uniqueness
2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is unique due to its specific combination of structural features, including the phenoxyphenyl group, the quinoline core, and the thione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C26H23ClN2OS2 |
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Molecular Weight |
479.1 g/mol |
IUPAC Name |
2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C26H23ClN2OS2/c1-15-12-19-20(13-16(15)2)28-26(3,4)24-23(19)25(31)29(32-24)21-14-17(27)10-11-22(21)30-18-8-6-5-7-9-18/h5-14,28H,1-4H3 |
InChI Key |
OFZLTRUVSVXJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C(=S)N(S3)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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